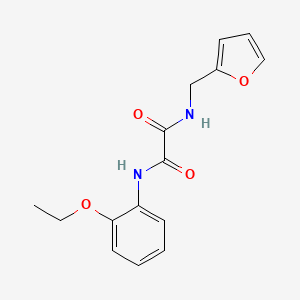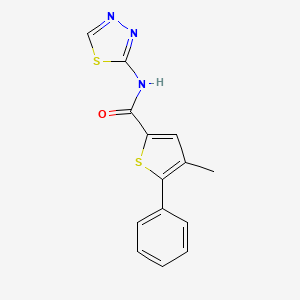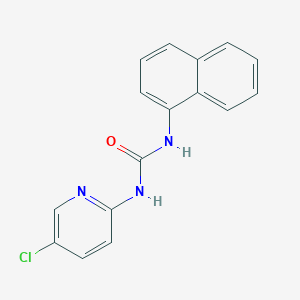
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders.
Mechanism of Action
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopaminergic pathways in the brain. By blocking the dopamine D3 receptor, 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide reduces the activity of these pathways, which are involved in the regulation of reward, motivation, and cognition. This mechanism of action has been implicated in the potential therapeutic effects of 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in neurological and psychiatric disorders.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the mesolimbic and mesocortical pathways, which are involved in reward and motivation. 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been shown to reduce the expression of the dopamine D3 receptor in these pathways, which may contribute to its therapeutic effects in neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has several advantages and limitations for lab experiments. Its high affinity and selectivity for the dopamine D3 receptor make it a useful tool for studying the role of this receptor in neurological and psychiatric disorders. However, its potency and selectivity may also limit its usefulness in some experiments. Additionally, 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for research on 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of research is the development of new treatments for neurological and psychiatric disorders based on 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide's mechanism of action. Another area of research is the study of the dopamine D3 receptor and its role in other physiological processes. Finally, more research is needed to fully understand the properties and potential applications of 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, including its pharmacokinetics, toxicity, and potential side effects.
Synthesis Methods
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide can be synthesized using a multistep process that involves the reaction of 4-bromophenol with 1-isopropyl-4-piperidone to form 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. This intermediate is then treated with propionyl chloride and triethylamine to yield 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been studied extensively for its potential applications in various scientific fields. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been used as a tool to study the role of the dopamine D3 receptor in these disorders and to develop new treatments for them.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-12(2)20-10-8-15(9-11-20)19-17(21)13(3)22-16-6-4-14(18)5-7-16/h4-7,12-13,15H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXFXTUXFQOXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)



![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5207917.png)
![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)

![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)
![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)